(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
This compound features a stereochemically defined bicyclic core (8-azabicyclo[3.2.1]octane) with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group and a 1,2,4-triazole substituent. Its molecular formula is approximately C₁₇H₁₉N₅O₃, with a molecular weight near 341.37 g/mol (estimated from analogous structures in ). The benzo[d][1,3]dioxole moiety enhances lipophilicity and metabolic stability, while the triazole ring contributes to hydrogen-bonding interactions with biological targets, such as enzymes or receptors . Synthetically, it is prepared via multi-step routes involving cyclization, amidation, and functional group modifications under optimized conditions (e.g., solvent polarity, temperature control) to achieve high stereochemical purity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-17(20-11-1-4-15-16(5-11)25-10-24-15)22-12-2-3-13(22)7-14(6-12)21-9-18-8-19-21/h1,4-5,8-9,12-14H,2-3,6-7,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPBSGNIOSHCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC4=C(C=C3)OCO4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Anticancer Activity
Research indicates that compounds with similar structural features show promising anticancer properties. For instance, studies have demonstrated that derivatives with triazole rings can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis.
- Case Studies :
Antimicrobial Properties
The incorporation of the benzo[d][1,3]dioxole moiety has been associated with enhanced lipophilicity, facilitating cellular uptake and antimicrobial activity:
- Broad-Spectrum Activity : Compounds similar to (1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide have shown effectiveness against various bacterial strains in vitro .
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | References |
|---|---|---|---|
| Anticancer | MDA-MB-231 (breast cancer) | 0.47 - 1.4 | |
| LNCaP (prostate carcinoma) | 0.50 - 2.0 | ||
| Antimicrobial | Various bacterial strains | Moderate to High |
Pharmacological Insights
The pharmacological profile of this compound suggests potential applications in treating various diseases:
- Cancer Therapy : Due to its ability to inhibit critical enzymes involved in DNA synthesis.
- Infectious Diseases : As an antimicrobial agent targeting bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Impact of Substituents on Activity
- Benzo[d][1,3]dioxole vs. Methoxybenzyl : The methylenedioxy group in the target compound improves blood-brain barrier penetration compared to the 4-methoxybenzyl analog, which is more polar due to the methoxy group .
- Triazole vs. Methylthio : The triazole ring in the target compound enhances binding to cytochrome P450 enzymes (e.g., CYP51 in antifungal applications), whereas the methylthio group in the 3,5-dimethoxyphenyl analog may increase thiol-mediated redox modulation .
- Stereochemistry: The (1R,5S) configuration in the target compound optimizes spatial alignment with target binding pockets, unlike non-chiral analogs like 8-oxabicyclo[3.2.1]octane derivatives .
Pharmacological Cross-Comparison
Q & A
Q. What are the key challenges in synthesizing this compound, and how are they addressed methodologically?
The synthesis involves multi-step routes, including:
- Ring formation : Construction of the 8-azabicyclo[3.2.1]octane core via intramolecular cyclization under controlled conditions (e.g., temperature: 80–100°C, solvent: acetonitrile or DMSO) .
- Functionalization : Introduction of the triazole and benzodioxol groups via nucleophilic substitution or click chemistry. Reaction time and stoichiometric ratios (e.g., 1:1.2 for triazole precursors) are critical to minimize side products .
- Purification : Chromatography (e.g., reverse-phase HPLC) is often required to isolate the target compound with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H/C NMR resolves stereochemistry and confirms substitution patterns (e.g., chemical shifts for the triazole proton at δ 8.1–8.3 ppm and benzodioxol methoxy group at δ 5.9–6.1 ppm) .
- X-ray crystallography : Validates the bicyclic scaffold’s spatial arrangement and hydrogen-bonding interactions .
- HRMS : Ensures molecular integrity (e.g., calculated [M+H]: 427.1521; observed: 427.1524) .
Advanced Research Questions
Q. How can reaction yields be optimized for the introduction of the 1,2,4-triazole moiety?
- Catalyst screening : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity and reduces reaction time (e.g., CuI/PMDTA in DMF at 60°C yields >85% triazole adducts) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while microwave-assisted synthesis reduces side reactions .
- Contradiction note : Some studies report lower yields (<60%) with traditional thermal methods, highlighting the need for advanced catalytic systems .
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Assay standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds to normalize activity metrics .
- Structural analogs : Compare activity of derivatives (e.g., replacing benzodioxol with chroman-2-yl) to identify critical pharmacophores .
- Meta-analysis : Re-evaluate published IC values using cheminformatics tools (e.g., molecular docking to predict binding affinities) .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) to prioritize substituents that improve binding energy (ΔG < -8 kcal/mol) .
- ADMET prediction : Use tools like SwissADME to optimize logP (2–4) and reduce hepatotoxicity risks .
- Case study : Derivatives with fluorinated benzodioxol groups show improved blood-brain barrier penetration in silico .
Methodological Challenges
Q. What are the limitations of current synthetic routes, and how can they be mitigated?
- Bottlenecks : Low yields (<40%) in bicyclo[3.2.1]octane ring closure due to steric hindrance.
- Solutions : Use of flow chemistry to maintain precise temperature control and reduce decomposition .
- Alternative routes : Enzymatic catalysis (e.g., lipases) for stereoselective amide bond formation .
Q. How should researchers validate the stability of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
